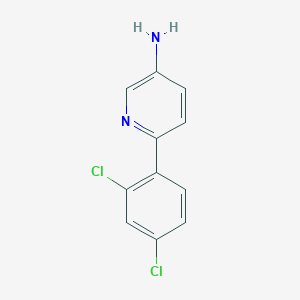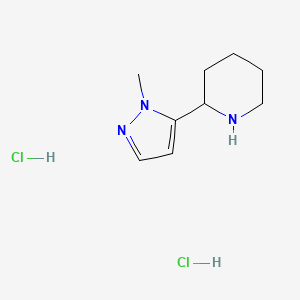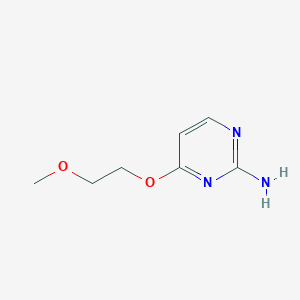
4-(2-Methoxyethoxy)pyrimidin-2-amine
Übersicht
Beschreibung
“4-(2-Methoxyethoxy)pyrimidin-2-amine” is a chemical compound with the CAS Number: 852921-87-0 . It has a molecular weight of 169.18 . The IUPAC name for this compound is 4-(2-methoxyethoxy)-2-pyrimidinamine . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “4-(2-Methoxyethoxy)pyrimidin-2-amine” is 1S/C7H11N3O2/c1-11-4-5-12-6-2-3-9-7(8)10-6/h2-3H,4-5H2,1H3,(H2,8,9,10) . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Specific chemical reactions involving “4-(2-Methoxyethoxy)pyrimidin-2-amine” are not available in the retrieved data .Physical And Chemical Properties Analysis
“4-(2-Methoxyethoxy)pyrimidin-2-amine” is a powder that is stored at room temperature . The compound’s shipping temperature is normal .Wissenschaftliche Forschungsanwendungen
Pharmacology: Anticancer Research
4-(2-Methoxyethoxy)pyrimidin-2-amine: is a pyrimidine derivative, a class of compounds known for their wide range of pharmacological activities. In cancer research, pyrimidine analogs have been studied for their potential as anticancer agents . They are often used as building blocks for synthesizing compounds with antiproliferative properties against various cancer cell lines. The ability to inhibit key cellular pathways makes them valuable in the design of new chemotherapy drugs.
Material Science: Organic Electronic Materials
In material science, particularly in the field of organic electronics, pyrimidine derivatives like 4-(2-Methoxyethoxy)pyrimidin-2-amine can be utilized to create organic semiconductors . These materials are essential for developing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), which are pivotal for flexible and wearable electronic devices.
Medical Research: Anti-Inflammatory Agents
The pyrimidine core of 4-(2-Methoxyethoxy)pyrimidin-2-amine is significant in medical research for developing anti-inflammatory medications . Pyrimidines are known to modulate the activity of inflammatory mediators, which can lead to the development of new drugs that can treat chronic inflammatory diseases more effectively.
Industrial Chemistry: Chemical Synthesis
In industrial chemistry, 4-(2-Methoxyethoxy)pyrimidin-2-amine serves as an intermediate in the synthesis of complex molecules . Its reactive sites allow for various chemical transformations, making it a versatile precursor in the synthesis of dyes, resins, and other industrial chemicals.
Environmental Science: Pollutant Degradation
While specific applications of 4-(2-Methoxyethoxy)pyrimidin-2-amine in environmental science are not directly cited, pyrimidine derivatives are explored for their role in the degradation of environmental pollutants . They can be part of catalytic systems that help in breaking down toxic substances into less harmful components.
Biochemistry: Enzyme Inhibition
In biochemistry, 4-(2-Methoxyethoxy)pyrimidin-2-amine and related compounds are investigated for their ability to inhibit enzymes that are crucial in biological pathways . By altering enzyme activity, researchers can study disease mechanisms and develop targeted therapies for conditions such as metabolic disorders and infectious diseases.
Safety and Hazards
The safety information for “4-(2-Methoxyethoxy)pyrimidin-2-amine” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the compound 4-(2-Methoxyethoxy)pyrimidin-2-amine is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It is known that the compound interacts with its target, the heat shock protein hsp 90-alpha, which may result in changes in the protein’s function .
Biochemical Pathways
Given its interaction with the heat shock protein hsp 90-alpha, it is likely that it affects pathways related to cell cycle control and signal transduction .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its interaction with the Heat shock protein HSP 90-alpha, it is likely that it influences the maturation, structural maintenance, and proper regulation of specific target proteins .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
Eigenschaften
IUPAC Name |
4-(2-methoxyethoxy)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-4-5-12-6-2-3-9-7(8)10-6/h2-3H,4-5H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUDKFQCBFLDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1458912.png)
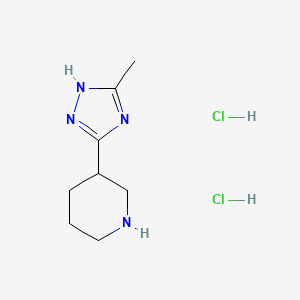
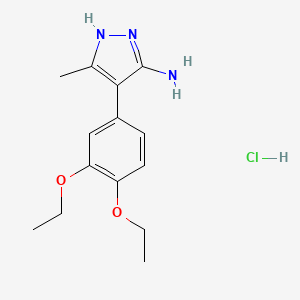
![Methyl 2-[benzyl(2-methoxyethyl)amino]acetate](/img/structure/B1458920.png)
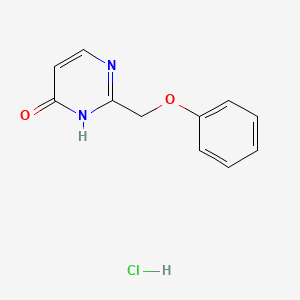
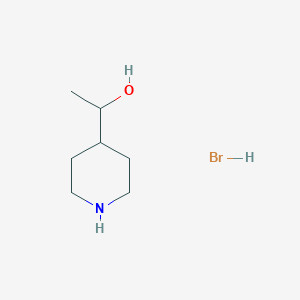
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1458924.png)


